molecular formula C11H10FN3O2 B5689736 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine

Cat. No. B5689736
M. Wt: 235.21 g/mol
InChI Key: NLDUUGHKVZWZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature and is known for its unique properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of several kinases, including PI3K, mTOR, and AKT, which are involved in various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that this compound may have several beneficial effects on the body. For example, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent inhibitory effects on specific enzymes and receptors, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine. One potential area of focus is the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other scientific fields such as molecular biology and biochemistry.

Synthesis Methods

The synthesis of 4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-methoxyphenol with 4,6-dichloro-2-(propylamino)pyrimidine in the presence of a base, followed by the substitution of the propylamino group with a fluorine atom.

Scientific Research Applications

4-fluoro-6-(2-methoxyphenoxy)-2-pyrimidinamine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and molecular biology. This compound has been shown to exhibit potent inhibitory effects on several enzymes and receptors, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

4-fluoro-6-(2-methoxyphenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-16-7-4-2-3-5-8(7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUUGHKVZWZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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